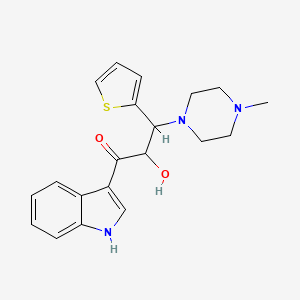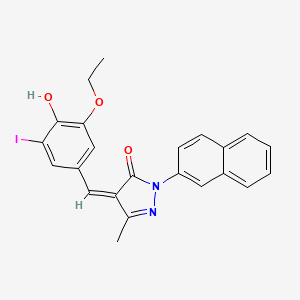methanol](/img/structure/B6104329.png)
[1-(2-furoyl)-4-piperidinyl](diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-furoyl)-4-piperidinyl](diphenyl)methanol, commonly known as FDP, is a compound with a unique chemical structure that has garnered significant attention in the scientific community. FDP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research and potential applications. In
Applications De Recherche Scientifique
FDP has been found to have a range of potential applications in scientific research. One of the primary areas of research for FDP is in the field of neuroscience, where it has been shown to have neuroprotective effects. FDP has been found to protect against neuronal damage and cell death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, FDP has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of FDP is not yet fully understood, but it is believed to involve the modulation of intracellular signaling pathways. FDP has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, FDP has been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
Biochemical and Physiological Effects:
FDP has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, FDP has also been shown to have antioxidant properties. FDP has been found to scavenge free radicals and protect against oxidative stress. Additionally, FDP has been found to have analgesic effects, making it a potential therapeutic agent for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FDP for lab experiments is its high purity and yield, which makes it a reliable compound for research purposes. Additionally, FDP has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of FDP is that its mechanism of action is not yet fully understood, which makes it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on FDP. One area of research is to further investigate its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of FDP and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the potential side effects and safety of FDP in human subjects.
Conclusion:
In conclusion, FDP is a promising compound with a unique chemical structure that has a range of potential applications in scientific research. Its neuroprotective, anti-inflammatory, antioxidant, and analgesic effects make it a potential therapeutic agent for a range of diseases. Further research is needed to fully understand the mechanism of action of FDP and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of FDP involves the reaction of 4-piperidone hydrochloride with diphenylmethanol in the presence of sodium hydride and 2-furoyl chloride. The resulting product is then purified using column chromatography to obtain pure FDP. This synthesis method has been reported to have a high yield and purity, making it a reliable method for producing FDP for research purposes.
Propriétés
IUPAC Name |
furan-2-yl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-22(21-12-7-17-27-21)24-15-13-20(14-16-24)23(26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,20,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQWFZNVQCPDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![3-(2-fluorophenyl)-5-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6104253.png)
![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)

![N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)
![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)

![2-[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6104318.png)
![4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6104333.png)
![6-butyl-2-(4-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}phenyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6104354.png)
